Resistomycin

Description

Resistomycin has been reported in Streptomyces, Streptomyces griseoincarnatus, and other organisms with data available.

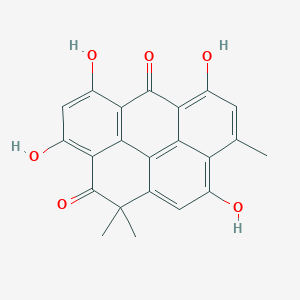

Structure

3D Structure

Properties

IUPAC Name |

6,10,14,19-tetrahydroxy-4,9,9-trimethylpentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-1(19),3,5,7,10,13,15,17-octaene-2,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O6/c1-7-4-9(23)15-18-13(7)10(24)5-8-14(18)19-16(20(15)27)11(25)6-12(26)17(19)21(28)22(8,2)3/h4-6,24-25,27-28H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKDGCARCYPVQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C4C5=C2C1=C(C=C5C(C(=C4C(=O)C=C3O)O)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046101 | |

| Record name | Geliomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20004-62-0 | |

| Record name | Resistomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020004620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Geliomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HELIOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N3A092A5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Resistomycin: A Technical Guide to Its Discovery, Isolation, and Biosynthesis from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of resistomycin, a polyketide antibiotic with significant anticancer and antimicrobial properties. We will delve into the core aspects of its discovery, detail the methodologies for its isolation from Streptomyces, present its physicochemical and biological data in a structured format, and visualize the key experimental and biosynthetic pathways.

Discovery and Producing Organisms

Resistomycin was first discovered and isolated in 1951 from the bacterium Streptomyces resistomycificus.[1] More recently, other Streptomyces species have been identified as potent producers of this valuable secondary metabolite. A notable example is the strain designated AAA5, identified as a putative Streptomyces aurantiacus, which was isolated from humus soils in the Western Ghats of India.[2][3] This strain is recognized for its efficient production of a reddish-brown pigment from which resistomycin is derived.[2][3] Another producing organism, Streptomyces sp. SP9, has also been documented.[4]

Physicochemical and Biological Properties

Resistomycin (C₂₂H₁₆O₆) is a yellow, solid compound with a unique pentacyclic "discoid" ring system that distinguishes it from more common linear or angular aromatic polyketides.[2][5] Its biological activity is significant, demonstrating potent cytotoxic effects against various cancer cell lines and broad-spectrum antimicrobial activity.

Quantitative Data Summary

The following tables summarize the key quantitative data for resistomycin, including its physicochemical properties and cytotoxic activity.

Table 1: Physicochemical Properties of Resistomycin [2]

| Property | Value |

| Physical Nature | Yellow Solid |

| Molecular Formula | C₂₂H₁₆O₆ |

| Molecular Weight | 377.10 g/mol |

| Melting Point | 319 °C |

| Solubility | Soluble in chloroform, ethanol, dimethyl sulfoxide. Insoluble in petroleum ether, water. |

| TLC (Rf) | 0.63 (5% ethyl acetate in n-hexane) |

| ESI-MS (m/z) | 377.1 ([M]⁺, 100%) |

| UV-Vis (λmax in nm) | 267, 290, 319, 338, 369, 457 |

| FT-IR (ν in cm⁻¹) | 3426 (O-H), 2963 (C-H), 1639 (C=O), 1461 (C=C), 1096 (C-O) |

Table 2: Cytotoxic Activity of Resistomycin

| Cell Line | Cancer Type | GI₅₀ / IC₅₀ (µg/mL) | Producing Strain |

| HeLa | Cervical Carcinoma | 0.005 | S. aurantiacus AAA5[2][3] |

| HepG2 | Hepatic Carcinoma | 0.006 | S. aurantiacus AAA5[2][3] |

| PC3 | Prostate Cancer | 2.63 | Streptomyces sp. SP9[4] |

| Caco-2 | Colorectal Adenocarcinoma | 0.38 | Streptomyces sp. SP9[4] |

| MCF-7 | Breast Adenocarcinoma | 14.61 | Streptomyces sp. SP9[4] |

Experimental Protocols

This section provides detailed methodologies for the fermentation, extraction, and purification of resistomycin from Streptomyces.

Fermentation of Streptomyces aurantiacus AAA5

Objective: To cultivate S. aurantiacus AAA5 for the production of resistomycin.

Materials:

-

Starch Casein Nitrate Agar (SCNA) medium (soluble starch 1.0%, casein 0.03%, KNO₃ 0.2%, NaCl 0.2%, K₂HPO₄ 0.02%, MgSO₄·7H₂O 0.005%, CaCO₃ 0.002%, FeSO₄·7H₂O 0.001%, agar 2.0%)

-

Production medium (specific composition may vary, but often starch-based)

-

Erlenmeyer flasks

-

Rotary shaker

Protocol:

-

Prepare SCNA plates and streak with S. aurantiacus AAA5 from a glycerol stock.

-

Incubate the plates at 30°C for 7-10 days until sporulation is observed.

-

Inoculate a seed culture flask containing the appropriate liquid medium with a loopful of spores.

-

Incubate the seed culture at 30°C for 2 days on a rotary shaker at 220 rpm.[2]

-

Transfer the seed culture to a larger production-scale fermentation flask (e.g., 2 L).

-

Carry out the production fermentation at 30°C for 8 days with shaking at 220 rpm. Pigment production is typically observed from day 2 and peaks around day 6.[2]

Extraction and Purification of Resistomycin

Objective: To isolate and purify resistomycin from the fermentation broth.

Materials:

-

Fermentation broth from S. aurantiacus AAA5

-

Centrifuge

-

Ethyl acetate

-

Methanol

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Hexane

-

Rotary evaporator

-

LC-MS system

Protocol:

-

Harvest the fermentation broth on day 6.

-

Separate the culture filtrate and biomass by centrifugation.

-

Extract both the supernatant and the biomass with ethyl acetate. For the biomass, methanol can be used to grind the cells and facilitate extraction.[6]

-

Pool the ethyl acetate extracts and concentrate them using a rotary evaporator to yield a crude extract. From a 2 L fermentation, a yield of approximately 6.2 g of crude extract can be expected.[2]

-

Prepare a silica gel column packed with silica gel in hexane.

-

Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

-

Elute the column with a step-wise gradient of hexane and ethyl acetate (e.g., from 100% hexane to 100% ethyl acetate).[7]

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

Pool the fractions containing the yellow compound (resistomycin).

-

Concentrate the pooled fractions to obtain pure resistomycin.

-

Confirm the identity and purity of the compound using LC-MS, NMR, and other spectroscopic techniques.[2][3]

Visualizations

The following diagrams illustrate the experimental workflow for resistomycin isolation and its biosynthetic pathway.

Caption: Experimental workflow for the isolation and purification of resistomycin.

Caption: Biosynthetic pathway of resistomycin via a Type II PKS and cyclases.

Biosynthesis of Resistomycin

Resistomycin is synthesized via a type II polyketide synthase (PKS) pathway.[5] The biosynthesis is encoded by the rem gene cluster.[8] The process begins with a starter unit, likely propionyl-CoA, and nine extender units of malonyl-CoA, which are condensed by the minimal PKS complex to form a nascent polyketide chain.[9]

A key feature of resistomycin biosynthesis is its unique cyclization pattern. Unlike typical linear or angular polyketides, the formation of resistomycin's characteristic "discoid" pentacyclic structure is orchestrated by the concerted action of three specific cyclase enzymes: RemI, RemF, and RemL.[5] This suggests a model where the multienzyme complex forms a "cage" that shapes the polyketide, rather than a sequential cyclization by individual enzymes.[5] This complex and tightly controlled process highlights the sophisticated enzymatic machinery evolved in Streptomyces for the production of complex natural products.

References

- 1. Resistomycin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Assessment of resistomycin, as an anticancer compound isolated and characterized from Streptomyces aurantiacus AAA5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Resistomycin Suppresses Prostate Cancer Cell Growth by Instigating Oxidative Stress, Mitochondrial Apoptosis, and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Orchestration of discoid polyketide cyclization in the resistomycin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jbiochemtech.com [jbiochemtech.com]

- 7. Purification and characterization of actinomycins from Streptomyces strain M7 active against methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A gene cluster encoding resistomycin biosynthesis in Streptomyces resistomycificus; exploring polyketide cyclization beyond linear and angucyclic patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rethinking Biosynthesis of Aclacinomycin A [mdpi.com]

Unraveling the Architecture of a Potent Antibiotic: A Technical Guide to the Structure Elucidation of Resistomycin and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and data integral to the structure elucidation of resistomycin, a polycyclic aromatic polyketide antibiotic, and its closely related analogs. By presenting detailed experimental protocols, quantitative data in structured tables, and visualized workflows, this document serves as a vital resource for researchers engaged in natural product chemistry, drug discovery, and medicinal chemistry.

Introduction to Resistomycin and its Significance

Resistomycin, first isolated from Streptomyces resistomycificus, is a member of the pentacyclic quinone family of natural products. It has garnered significant attention within the scientific community due to its broad spectrum of biological activities, including antibacterial, antifungal, and potent anticancer properties.[1][2] The complex, densely functionalized carbocyclic framework of resistomycin presents a formidable challenge in structure elucidation and has spurred the development of various synthetic and spectroscopic strategies. Understanding the precise three-dimensional arrangement of its atoms is paramount for elucidating its mechanism of action, designing novel analogs with improved therapeutic indices, and developing efficient synthetic routes.

Core Structure Elucidation: A Multi-faceted Spectroscopic Approach

The definitive structure of resistomycin was established through a combination of powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and foundational chemical degradation studies. While a definitive X-ray crystal structure for the parent resistomycin remains elusive in publicly accessible databases, the collective spectroscopic data provides an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for delineating the carbon-hydrogen framework of organic molecules. For resistomycin, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments in a suitable solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆), is employed to assign all proton and carbon signals and to establish connectivity between atoms.

Experimental Protocol: NMR Analysis of Resistomycin

-

Sample Preparation: A sample of purified resistomycin (typically 1-5 mg) is dissolved in approximately 0.5 mL of DMSO-d₆. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

-

Instrumentation: High-field NMR spectrometers (e.g., 500 MHz or higher) equipped with a cryoprobe are recommended for enhanced sensitivity and signal dispersion.

-

1D NMR Spectra Acquisition:

-

¹H NMR: A standard pulse program (e.g., 'zg30') is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay (d1) of at least 1-2 seconds to ensure quantitative integration where necessary.

-

¹³C NMR: A proton-decoupled pulse program (e.g., 'zgpg30') is used. A wider spectral width (e.g., 240 ppm) is required to encompass the full range of carbon chemical shifts. A larger number of scans is typically necessary due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.

-

-

2D NMR Spectra Acquisition:

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are scalar-coupled (typically through 2-3 bonds). A standard 'cosygpqf' pulse sequence can be used.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons. The 'hsqcedetgpsisp2.3' pulse sequence is commonly employed, which can also provide editing information (CH, CH₂, CH₃).

-

HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds), enabling the connection of different spin systems and the assignment of quaternary carbons. A 'hmbcgplpndqf' pulse sequence is often used, with the long-range coupling constant (J) optimized for ~8 Hz.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing critical information about the stereochemistry and three-dimensional structure of the molecule. A 'noesygpph' pulse sequence with a suitable mixing time (e.g., 300-500 ms) is employed.

-

Workflow for NMR-based Structure Elucidation of Resistomycin

NMR-based structure elucidation workflow for resistomycin.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Resistomycin in DMSO-d₆

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |

| 1 | 46.1 | - | - | - |

| 2 | 204.9 | - | - | - |

| 3 | 170.5 | - | - | - |

| 3a | 110.0 | - | - | - |

| 4 | 25.5 | 2.90 (s) | C-3a, C-4a, C-5 | - |

| 4a | 152.7 | - | - | - |

| 5 | 170.7 | - | - | - |

| 5a | 105.0 | - | - | - |

| 6 | 183.5 | - | - | - |

| 6a | 115.0 | - | - | - |

| 7 | 167.6 | - | - | - |

| 8 | 99.4 | 6.31 (s) | C-6a, C-7, C-8a, C-12c | - |

| 8a | 135.0 | - | - | - |

| 9 | 118.0 | 7.01 (s) | C-8, C-8a, C-10, C-12b | - |

| 10 | 162.1 | 11.72 (s, -OH) | C-9, C-10a, C-12b | - |

| 10a | 112.0 | - | - | - |

| 11 | 120.0 | 7.21 (s) | C-10a, C-12, C-12a | - |

| 12 | 140.0 | - | - | - |

| 12a | 125.0 | - | - | - |

| 12b | 130.0 | - | - | - |

| 12c | 128.0 | - | - | - |

| 1' | 28.9 | 1.56 (s) | C-1, C-1'' | H-1'' |

| 1'' | 28.9 | 1.56 (s) | C-1, C-1' | H-1' |

| 3-OH | - | 14.07 (s) | C-2, C-3, C-3a | - |

| 5-OH | - | 14.55 (s) | C-4a, C-5, C-5a | - |

| 7-OH | - | 14.36 (s) | C-6a, C-7, C-8 | - |

Note: The exact chemical shifts may vary slightly between different literature sources and experimental conditions. The table is a compilation of reported data. 2D correlation data is inferred from typical connectivities and requires experimental verification for definitive assignment.

Mass Spectrometry: Confirming Molecular Formula and Aiding Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and elemental composition of a molecule, which is crucial for determining its molecular formula. High-resolution mass spectrometry (HRMS) is particularly important in this regard.

Experimental Protocol: Mass Spectrometry of Resistomycin

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source is used. Electrospray ionization (ESI) is a common choice for this class of compounds.

-

Sample Introduction: The purified resistomycin sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

-

Data Acquisition:

-

Full Scan MS: The instrument is operated in full scan mode to determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

-

Tandem MS (MS/MS): To obtain structural information, the molecular ion is isolated and subjected to fragmentation using techniques like Collision-Induced Dissociation (CID). The resulting fragment ions are then mass-analyzed. This data helps in confirming the connectivity of different parts of the molecule.

-

Data Presentation: Mass Spectrometric Data for Resistomycin

| Parameter | Value |

| Molecular Formula | C₂₂H₁₆O₆ |

| Molecular Weight | 376.36 g/mol |

| Ionization Mode | ESI |

| Observed m/z ([M+H]⁺) | 377.0968 (calculated for C₂₂H₁₇O₆⁺: 377.0974) |

Logical Workflow for Mass Spectrometry Analysis

Workflow for mass spectrometry in structure elucidation.

Structure Elucidation of Key Analogs

The structural elucidation of resistomycin analogs often follows a similar spectroscopic-led approach, with comparative analysis playing a key role.

Heliomycin

Heliomycin is a synonym for resistomycin, and therefore its structure elucidation is identical.[3] However, the name is also associated with semi-synthetic derivatives.

Synthesis of 4-Aminomethylated Heliomycin Derivatives

A common strategy to improve the poor water solubility of heliomycin is the introduction of aminomethyl groups via the Mannich reaction.[3]

Experimental Protocol: Synthesis of 4-Aminomethylated Heliomycin Derivatives

-

Reaction Setup: To a solution of heliomycin (resistomycin) in a suitable solvent (e.g., dioxane), an appropriate secondary amine and an aqueous solution of formaldehyde are added.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or with gentle heating for a period ranging from a few hours to overnight.

-

Work-up and Purification: The reaction mixture is concentrated, and the crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired 4-aminomethylated derivative.

The structures of these derivatives are confirmed by NMR and mass spectrometry, where the appearance of new signals corresponding to the aminomethyl group is observed.

Resistoflavine

Resistoflavine is another naturally occurring analog of resistomycin. Its structure has been determined using similar spectroscopic methods.[4]

Table 2: Comparative ¹H and ¹³C NMR Data of Resistomycin and Resistoflavine (Predicted)

| Position | Resistomycin (¹³C, ppm) | Resistoflavine (Predicted ¹³C, ppm) | Resistomycin (¹H, ppm) | Resistoflavine (Predicted ¹H, ppm) |

| 1 | 46.1 | ~45 | - | - |

| 2 | 204.9 | ~200 | - | - |

| 3 | 170.5 | ~170 | - | - |

| 4 | 25.5 | ~25 | 2.90 | ~2.9 |

| 8 | 99.4 | ~100 | 6.31 | ~6.3 |

| 9 | 118.0 | ~118 | 7.01 | ~7.0 |

| 11 | 120.0 | ~120 | 7.21 | ~7.2 |

| 1' | 28.9 | ~29 | 1.56 | ~1.6 |

| 1'' | 28.9 | ~29 | 1.56 | ~1.6 |

Note: Predicted data for resistoflavine is based on computational models and may differ from experimental values.

Conclusion and Future Directions

The structure elucidation of resistomycin and its analogs is a testament to the power of modern spectroscopic techniques. While the core structure is well-established, several avenues for future research remain. The pursuit of a single-crystal X-ray diffraction study of resistomycin would provide the ultimate confirmation of its three-dimensional structure and packing in the solid state. Furthermore, the continued exploration of the structure-activity relationships of both natural and synthetic analogs will be crucial for the development of resistomycin-based therapeutics. This guide provides the foundational knowledge and methodologies to support these ongoing and future research endeavors.

References

- 1. Assessment of resistomycin, as an anticancer compound isolated and characterized from Streptomyces aurantiacus AAA5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Aminomethylation of heliomycin: Preparation and anticancer characterization of the first series of semi-synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NP-MRD: Showing NP-Card for Resistoflavine (NP0006264) [np-mrd.org]

Resistomycin: A Comprehensive Technical Guide to its Antimicrobial and Anticancer Activities

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Resistomycin, a polycyclic aromatic polyketide produced by various Streptomyces species, has garnered significant scientific interest due to its potent biological activities. This technical guide provides an in-depth overview of the antimicrobial and anticancer properties of resistomycin, consolidating key research findings to support ongoing research and drug development efforts. This document details the compound's efficacy against a range of microbial pathogens and cancer cell lines, elucidates its mechanisms of action involving critical signaling pathways, and provides standardized protocols for its investigation.

Introduction

Resistomycin is a quinone-related antibiotic that has demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and notable anticancer properties[1]. Its complex chemical structure provides a unique scaffold for potential therapeutic development. This guide aims to be a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions to facilitate a deeper understanding of resistomycin's therapeutic potential.

Anticancer Properties of Resistomycin

Resistomycin exhibits significant cytotoxic effects against a variety of human cancer cell lines. Its anticancer activity is primarily mediated through the induction of apoptosis and cell cycle arrest, orchestrated by its influence on key cellular signaling pathways.

In Vitro Cytotoxicity

Quantitative analysis of resistomycin's cytotoxic effects has been documented across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Cell Line | Cancer Type | IC50 / GI50 (µg/mL) | Reference |

| HeLa | Cervical Carcinoma | 0.005 (GI50) | [2] |

| HepG2 | Hepatic Carcinoma | 0.006 (GI50) | [2] |

| PC3 | Prostate Cancer | 2.63 | [3][4] |

| DU-145 | Prostate Cancer | 9.37 | |

| Caco-2 | Colorectal Adenocarcinoma | 0.38 | [3] |

| MCF-7 | Breast Cancer | 14.61 | [3] |

Table 1: In Vitro Anticancer Activity of Resistomycin

Mechanisms of Anticancer Action

Resistomycin's anticancer effects are attributed to its ability to induce oxidative stress, trigger mitochondrial-mediated apoptosis, and cause cell cycle arrest.

In human hepatocellular carcinoma (HepG2) cells, resistomycin has been shown to activate the p38 mitogen-activated protein kinase (MAPK) signaling pathway[5][6]. This activation leads to the phosphorylation of downstream targets, ultimately resulting in apoptosis and G2/M phase cell cycle arrest[5][6]. The key molecular events in this pathway are depicted below.

In prostate cancer cells, resistomycin instigates mitochondrial-mediated apoptosis. This is characterized by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2[3][7]. This imbalance leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-3, a key executioner caspase, culminating in apoptotic cell death[3].

Antimicrobial Properties of Resistomycin

Resistomycin exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, has been determined for various pathogens.

Antibacterial Activity

The following table summarizes the MIC values of resistomycin against a panel of clinically relevant bacteria.

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Bacillus subtilis | Positive | 1.5 |

| Staphylococcus aureus | Positive | 3.12 |

| Staphylococcus epidermidis | Positive | 1.5 |

| Micrococcus luteus | Positive | 0.8 |

| Escherichia coli | Negative | 12.5 |

| Klebsiella pneumoniae | Negative | 50 |

| Pseudomonas aeruginosa | Negative | 100 |

| Salmonella typhi | Negative | 25 |

Table 2: Antibacterial Activity of Resistomycin (MIC values) (Data from Vijayabharathi et al., 2011)

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of resistomycin's biological activities.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Resistomycin Suppresses Prostate Cancer Cell Growth by Instigating Oxidative Stress, Mitochondrial Apoptosis, and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resistomycin Suppresses Prostate Cancer Cell Growth by Instigating Oxidative Stress, Mitochondrial Apoptosis, and Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Resistomycin Induced Apoptosis and Cycle Arrest in Human Hepatocellular Carcinoma Cells by Activating p38 MAPK Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resistomycin Induced Apoptosis and Cycle Arrest in Human Hepatocellular Carcinoma Cells by Activating p38 MAPK Pathway In Vitro and In Vivo [mdpi.com]

- 7. researchgate.net [researchgate.net]

resistomycin as a potential anticancer agent for various cancers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resistomycin, a pentacyclic polyketide antibiotic originally isolated from Streptomyces resistomycificus, is emerging as a promising candidate in the landscape of anticancer research.[1] This technical guide provides an in-depth overview of the current understanding of resistomycin's anticancer properties, its mechanisms of action, and key experimental findings. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Cytotoxic Activity of Resistomycin

Resistomycin has demonstrated potent cytotoxic effects against a broad spectrum of cancer cell lines, often exhibiting greater efficacy than conventional chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, highlighting the compound's activity across different cancer types.

| Cancer Type | Cell Line | IC50 of Resistomycin | IC50 of Comparator Drug (5-FU or Doxorubicin) | Reference |

| Prostate Cancer | PC3 | 2.63 µg/mL | 14.44 µg/mL (5-FU) | [2][3] |

| DU-145 | 9.37 µg/mL | 13.36 µg/mL (5-FU) | [3] | |

| Breast Cancer | MCF-7 | 14.61 µg/mL | 8.03 µg/mL (5-FU) | [2][3] |

| Colorectal Cancer | Caco-2 | 0.38 µg/mL | 38.74 µg/mL (5-FU) | [2][3] |

| SW480 | 1.05 ± 0.57 µmol/L (48h) | - | ||

| HCT-116 | 1.36 ± 0.26 µmol/L (48h) | - | ||

| HT-29 | 3.31 ± 0.41 µmol/L (48h) | - | ||

| SW620 | 5.62 ± 0.74 µmol/L (48h) | - | ||

| Hepatocellular Carcinoma | HepG2 | 0.25 ± 0.02 µmol/L (48h) | 0.84 µmol/L (Doxorubicin) | [4] |

| 0.006 µg/mL (GI50) | - | [5][6][7] | ||

| SMMC-7721 | 0.46 ± 0.06 µmol/L (48h) | - | [4] | |

| PLC/PRF/5 | 1.10 ± 0.14 µmol/L (48h) | - | [4] | |

| Huh7 | 0.35 ± 0.21 µmol/L (48h) | - | [4] | |

| Cervical Carcinoma | HeLa | 0.005 µg/mL (GI50) | - | [5][6][7] |

| Normal Cell Lines | ||||

| Human Hepatocyte | HL-7702 | 1.13 ± 0.39 µmol/L (48h) | - | [4] |

| Human Kidney | 293T | 3.06 ± 0.30 µmol/L (48h) | - | [4] |

Mechanisms of Anticancer Action

Resistomycin exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis and cell cycle arrest. These processes are mediated by the modulation of key signaling pathways.

Induction of Apoptosis

Resistomycin has been shown to trigger programmed cell death in various cancer cells.[8][9] This is evidenced by characteristic morphological changes such as nuclear condensation and the formation of apoptotic bodies.[4] The pro-apoptotic activity of resistomycin is associated with an increase in the expression of Bax, a pro-apoptotic protein, and a decrease in the anti-apoptotic protein Bcl-2.[4]

Cell Cycle Arrest

A significant mechanism of resistomycin's antitumor activity is its ability to induce cell cycle arrest, particularly at the G2/M phase.[4] This disruption of the cell cycle prevents cancer cells from proliferating.

Modulation of Signaling Pathways

p38 MAPK Pathway: In hepatocellular carcinoma cells, resistomycin activates the p38 MAPK signaling pathway.[4][8] This activation leads to the phosphorylation of p38 and its downstream target MAPKAPK-2, which in turn contributes to the induction of apoptosis and G2/M phase arrest.[4][8] Inhibition of the p38 MAPK pathway has been shown to impede resistomycin-mediated apoptosis and cell cycle arrest.[8]

Wnt/β-catenin Pathway: In colorectal cancer cells, resistomycin has been found to inhibit the Wnt/β-catenin signaling pathway. This inhibition is characterized by the suppression of β-catenin, TCF4, and GSK-3β expression, leading to a decrease in the downstream targets c-Myc and survivin.

Caption: Signaling pathways modulated by resistomycin in cancer cells.

In Vivo Efficacy

The anticancer potential of resistomycin has been validated in preclinical animal models. In a xenograft model using HepG2 human hepatocellular carcinoma cells, oral administration of resistomycin at doses of 10 and 20 mg/kg every two days for 15 days resulted in a significant suppression of tumor growth.[4] This in vivo efficacy, coupled with its lower cytotoxicity towards normal cells, suggests a favorable therapeutic window for resistomycin.[4][10]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the anticancer effects of resistomycin.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of resistomycin and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with resistomycin for the desired duration.

-

Cell Harvesting: Harvest the cells, including both adherent and floating populations.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with resistomycin and harvest them.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Treat the cells with RNase A to degrade RNA and then stain the cellular DNA with Propidium Iodide (PI).

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Western Blotting

Western blotting is used to detect and quantify specific proteins involved in signaling pathways.

-

Protein Extraction: Lyse resistomycin-treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-p38, β-catenin).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Pharmacokinetics and Toxicology

Currently, there is limited publicly available information on the detailed pharmacokinetics and toxicology profile of resistomycin. Further studies are warranted to assess its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential off-target effects and long-term toxicity, which are crucial for its clinical development.

Conclusion and Future Directions

Resistomycin has demonstrated significant potential as an anticancer agent in a variety of cancer models. Its ability to induce apoptosis and cell cycle arrest through the modulation of critical signaling pathways, coupled with its in vivo efficacy, positions it as a compelling candidate for further investigation. Future research should focus on elucidating its detailed pharmacokinetic and toxicological profile, identifying additional molecular targets, and exploring its potential in combination therapies to enhance its therapeutic index and overcome drug resistance. The comprehensive data presented in this guide underscores the promise of resistomycin and provides a solid foundation for its continued development as a novel anticancer therapeutic.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Resistomycin Suppresses Prostate Cancer Cell Growth by Instigating Oxidative Stress, Mitochondrial Apoptosis, and Cell Cycle Arrest [mdpi.com]

- 3. Resistomycin Suppresses Prostate Cancer Cell Growth by Instigating Oxidative Stress, Mitochondrial Apoptosis, and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resistomycin Induced Apoptosis and Cycle Arrest in Human Hepatocellular Carcinoma Cells by Activating p38 MAPK Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of resistomycin, as an anticancer compound isolated and characterized from Streptomyces aurantiacus AAA5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessment of Resistomycin, as an Anticancer Compound Isolated and Characterized from Streptomyces aurantiacus AAA5 [jmicrobiol.or.kr]

- 7. researchgate.net [researchgate.net]

- 8. Resistomycin Induced Apoptosis and Cycle Arrest in Human Hepatocellular Carcinoma Cells by Activating p38 MAPK Pathway In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Resistomycin Suppresses Prostate Cancer Cell Growth by Instigating Oxidative Stress, Mitochondrial Apoptosis, and Cell Cycle Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Resistomycin: A Comprehensive Technical Guide to its Natural Sources, Derivatives, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resistomycin, a pentacyclic polyketide antibiotic, has garnered significant attention in the scientific community for its potent biological activities, including antibacterial, anticancer, and antiviral properties. This technical guide provides an in-depth exploration of the natural sources of resistomycin, its known derivatives, and the intricate signaling pathways through which it exerts its effects. Detailed experimental protocols for the isolation and purification of resistomycin are presented, and quantitative data are summarized for comparative analysis. Furthermore, this document employs visualizations to elucidate key molecular structures and biological processes, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Natural Sources of Resistomycin

Resistomycin is a secondary metabolite primarily produced by various species of actinobacteria, particularly those belonging to the genus Streptomyces. First isolated in 1951 from Streptomyces resistomycificus, this compound has since been identified in several other terrestrial and marine-derived Streptomyces species.[1]

The production of resistomycin is influenced by the specific strain and the composition of the culture medium. Notably, a strain of Streptomyces aurantiacus (AAA5) isolated from humus soils in the Western Ghats has been reported to produce significant quantities of resistomycin, reaching up to 52.5 mg/L under optimized fermentation conditions.[2][3] Other known producers include Streptomyces chibaensis and Streptomyces variabilis, which have been isolated from marine sediments.[4][5]

| Producing Organism | Environment | Reported Yield | Reference |

| Streptomyces resistomycificus | Terrestrial | Not specified | [1] |

| Streptomyces aurantiacus AAA5 | Terrestrial (Humus Soil) | 52.5 mg/L | [2][3] |

| Streptomyces chibaensis AUBN1/7 | Marine Sediment | Not specified | [4] |

| Streptomyces variabilis KP149559 | Marine | Not specified | [5] |

| Marine-derived Streptomyces sp. B8005 | Marine Sediment | Not specified | [6] |

| Marine-derived Streptomyces sp. B4842 | Marine Sediment | Not specified | [6] |

Derivatives of Resistomycin

Both naturally occurring and semi-synthetic derivatives of resistomycin have been identified and characterized, some of which exhibit modified or enhanced biological activities.

Naturally Occurring Derivatives

Several analogs of resistomycin have been isolated from Streptomyces cultures. These derivatives often share the core pentacyclic structure of resistomycin with variations in functional groups.

-

1-Hydroxy-1-norresistomycin: This derivative has been isolated from marine-derived streptomycetes, including Streptomyces chibaensis and Streptomyces variabilis.[4][5] It has demonstrated potent cytotoxic activity against human gastric adenocarcinoma (HMO2) and hepatic carcinoma (HepG2) cell lines, as well as antibacterial properties.[4]

-

Resistoflavin: Another naturally occurring analog isolated from marine streptomycetes.[6]

-

Resistoflavin Methyl Ether: This derivative has also been found in marine-derived Streptomyces species.[6]

Semi-Synthetic Derivatives

To improve the physicochemical properties of resistomycin, particularly its low water solubility which limits its clinical application, semi-synthetic derivatives have been developed.

-

4-Aminomethyl Derivatives of Heliomycin: Heliomycin is another name for resistomycin. A series of 4-aminomethyl derivatives have been synthesized to enhance water solubility.[3][7] These modifications have been shown to not only improve solubility but also to influence the biological activity, with some derivatives showing potent antiproliferative efficacy.[3] For instance, the 4-(tert-butylamino)methyl derivative of heliomycin has been shown to induce apoptosis in bladder cancer cells by targeting sirtuin 1 (SIRT1).[8]

Experimental Protocols

The isolation and purification of resistomycin and its derivatives from Streptomyces cultures generally involve a multi-step process encompassing fermentation, extraction, and chromatography.

Fermentation

-

Inoculum Preparation: A seed culture of the producing Streptomyces strain is prepared by inoculating a suitable liquid medium (e.g., Waksman medium) and incubating for several days on a rotary shaker.[9]

-

Production Culture: The seed culture is then transferred to a larger volume of production medium and fermentation is carried out for an extended period (typically 5-10 days) to allow for the accumulation of secondary metabolites, including resistomycin.[9][10]

Extraction

-

Separation of Biomass and Supernatant: The culture broth is centrifuged or filtered to separate the mycelial biomass from the culture supernatant.

-

Solvent Extraction: Resistomycin, being a lipophilic compound, is typically extracted from the culture filtrate and/or the mycelial biomass using an organic solvent such as ethyl acetate. The mixture is vigorously shaken, and the organic phase containing the extracted compounds is separated from the aqueous phase.

-

Concentration: The organic extract is then concentrated under vacuum using a rotary evaporator to yield a crude extract.

Purification

-

Column Chromatography: The crude extract is subjected to column chromatography for purification. Silica gel is a commonly used stationary phase.[10]

-

Elution: A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate or dichloromethane-methanol gradient) is used to elute the compounds from the column.[2]

-

Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of resistomycin using techniques such as thin-layer chromatography (TLC) and bioassays.

-

Final Purification: Fractions containing resistomycin are pooled, concentrated, and may be subjected to further purification steps like preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Signaling Pathways and Mechanisms of Action

Resistomycin and its derivatives exert their biological effects through the modulation of various cellular signaling pathways.

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

A significant body of research has focused on the anticancer properties of resistomycin. Its mechanism of action in cancer cells primarily involves the induction of apoptosis (programmed cell death) and cell cycle arrest.

-

p38 MAPK Pathway: Studies have shown that resistomycin activates the p38 mitogen-activated protein kinase (MAPK) signaling pathway in human hepatocellular carcinoma (HepG2) cells.[6][7] Activation of this pathway leads to apoptosis and cell cycle arrest at the G2/M phase.[6][7] The pro-apoptotic protein Bax is upregulated, while the anti-apoptotic protein Bcl-2 is downregulated.[2][11]

-

Mitochondrial Apoptosis: Resistomycin can trigger the intrinsic or mitochondrial pathway of apoptosis. This involves an increase in reactive oxygen species (ROS), loss of mitochondrial membrane potential, and the release of cytochrome c into the cytoplasm, which in turn activates caspase-3, a key executioner caspase.[2][11]

-

SIRT1 Inhibition: Resistomycin and its semi-synthetic derivatives have been identified as inhibitors of Sirtuin 1 (SIRT1), a class III histone deacetylase.[8] Inhibition of SIRT1 by a 4-aminomethylated derivative of heliomycin was shown to induce apoptosis in bladder cancer cells.[8]

Antiviral Activity: Inhibition of HIV-1 Protease

Resistomycin has been reported to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1) by targeting the HIV-1 protease. This viral enzyme is crucial for the maturation of infectious virions, as it cleaves newly synthesized polyproteins into their functional protein components. By inhibiting this enzyme, resistomycin prevents the formation of mature, infectious HIV-1 particles. The precise molecular interactions between resistomycin and the active site of HIV-1 protease are an area of ongoing research.

Conclusion

Resistomycin and its derivatives represent a promising class of natural products with significant therapeutic potential. The diverse range of producing organisms, particularly within the Streptomyces genus, highlights the rich biodiversity of microbial sources for drug discovery. The elucidation of their mechanisms of action, especially the induction of apoptosis in cancer cells via the p38 MAPK pathway and SIRT1 inhibition, provides a solid foundation for further preclinical and clinical development. Future research should focus on optimizing fermentation and purification processes to improve yields, exploring the full spectrum of biological activities of known and novel derivatives, and conducting detailed structure-activity relationship studies to guide the rational design of more potent and selective therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Resistomycin Suppresses Prostate Cancer Cell Growth by Instigating Oxidative Stress, Mitochondrial Apoptosis, and Cell Cycle Arrest [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Resistomycin Induced Apoptosis and Cycle Arrest in Human Hepatocellular Carcinoma Cells by Activating p38 MAPK Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Resistomycin Induced Apoptosis and Cycle Arrest in Human Hepatocellular Carcinoma Cells by Activating p38 MAPK Pathway In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibiotic heliomycin and its water-soluble 4-aminomethylated derivative provoke cell death in T24 bladder cancer cells by targeting sirtuin 1 (SIRT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Purification and characterization of actinomycins from Streptomyces strain M7 active against methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Resistomycin Suppresses Prostate Cancer Cell Growth by Instigating Oxidative Stress, Mitochondrial Apoptosis, and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pentacyclic Polyketide Structure of Resistomycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resistomycin, a fascinating pentacyclic polyketide, presents a unique "discoid" molecular architecture that sets it apart from conventional aromatic polyketides. Produced by Streptomyces resistomycificus, this natural product has garnered significant attention for its potent biological activities, including broad-spectrum antibiotic and promising anticancer properties. This technical guide provides a comprehensive overview of the structure, biosynthesis, and biological activities of resistomycin, with a focus on its potential as a therapeutic agent. Detailed experimental methodologies and quantitative data are presented to facilitate further research and development in this area.

The Unique Pentacyclic Core of Resistomycin

Resistomycin (C₂₂H₁₆O₆, Molar Mass: 376.36 g/mol ) is distinguished by its rigid, planar, and highly conjugated pentacyclic ring system. Unlike the linear or angular structures typical of polyketides synthesized by type II polyketide synthases (PKS), resistomycin's five rings are fused in a unique discoid arrangement[1]. This unusual topology is a direct result of a specialized biosynthetic pathway.

Table 1: Physicochemical and Spectroscopic Properties of Resistomycin

| Property | Value | Reference |

| Appearance | Yellow solid | [2] |

| Molecular Formula | C₂₂H₁₆O₆ | [3] |

| Molar Mass | 376.36 g/mol | [3] |

| Melting Point | >300 °C | [2] |

| Solubility | Soluble in DMSO, chloroform, ethanol. Insoluble in water, petroleum ether. | [2] |

| UV-Vis λmax (nm) | 258, 288, 378, 432 | [2] |

| ¹H NMR (DMSO-d₆, ppm) | δ 14.55 (s, 1H), 14.36 (s, 1H), 14.07 (s, 1H), 11.72 (s, 1H), 7.21 (s, 1H), 7.01 (s, 1H), 6.31 (s, 1H), 2.90 (s, 3H), 1.56 (s, 6H) | [4] |

| ¹³C NMR (DMSO-d₆, ppm) | δ 204.9, 183.5, 169.1, 164.8, 162.5, 159.0, 140.1, 137.9, 133.4, 125.2, 121.8, 118.5, 115.3, 112.7, 110.1, 108.9, 105.6, 103.2, 46.1, 28.9 (2C), 25.5 | [4] |

Biosynthesis: A Tale of Unique Cyclization

The biosynthesis of resistomycin is governed by a type II PKS gene cluster (rem) in Streptomyces resistomycificus[5]. The assembly of the polyketide chain from acetate units follows the general principles of type II PKS systems. However, the subsequent cyclization cascade is what imparts the unique discoid structure. This process is orchestrated by a trio of specialized cyclase enzymes: RemI, RemF, and RemL[1].

Current evidence suggests that these cyclases, in concert with the PKS, form a protein cage or scaffold that guides the folding and cyclization of the nascent polyketide chain in a highly controlled manner, rather than a sequential enzymatic modification[1]. This "in-the-cage" model explains the formation of the complex pentacyclic core.

Biological Activity: A Focus on Anticancer Properties

Resistomycin exhibits a range of biological activities, but its potent anticancer effects have attracted the most significant scientific interest. It has demonstrated cytotoxicity against a variety of cancer cell lines.

Quantitative Cytotoxicity Data

The following table summarizes the reported cytotoxic activities of resistomycin against several human cancer cell lines.

Table 2: Cytotoxicity of Resistomycin against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ / GI₅₀ (µg/mL) | Reference |

| PC3 | Prostate Cancer | 2.63 | [4] |

| DU-145 | Prostate Cancer | 9.37 | [4] |

| Caco-2 | Colorectal Cancer | 0.38 | [4] |

| MCF-7 | Breast Cancer | 14.61 | [4] |

| HepG2 | Hepatocellular Carcinoma | 0.006 (GI₅₀) | [6] |

| HeLa | Cervical Cancer | 0.005 (GI₅₀) | [6] |

Mechanism of Action: Induction of Apoptosis

Resistomycin's anticancer activity is primarily attributed to its ability to induce apoptosis (programmed cell death) in cancer cells. Two key signaling pathways have been identified as targets of resistomycin:

-

p38 MAPK Pathway: Resistomycin has been shown to activate the p38 MAPK signaling cascade, leading to the upregulation of pro-apoptotic proteins and subsequent cell death.

-

Wnt/β-catenin Pathway: In colorectal cancer cells, resistomycin has been found to suppress the Wnt/β-catenin signaling pathway, a critical pathway for cancer cell proliferation and survival[7][8]. This suppression contributes to the induction of apoptosis.

Experimental Protocols

Fermentation and Isolation of Resistomycin

The following is a general protocol for the production and extraction of resistomycin from Streptomyces resistomycificus. Optimization may be required for specific strains and culture conditions.

Materials:

-

Streptomyces resistomycificus strain

-

Seed culture medium (e.g., Tryptic Soy Broth)

-

Production medium (e.g., a starch-based or oatmeal-based medium)

-

Ethyl acetate

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexane, ethyl acetate gradients)

Protocol:

-

Inoculum Preparation: Inoculate a loopful of S. resistomycificus spores or mycelia into the seed culture medium. Incubate at 28-30°C with shaking for 2-3 days.

-

Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v). Incubate at 28-30°C with shaking for 5-7 days.

-

Extraction: Centrifuge the culture broth to separate the mycelia and supernatant. Extract both the mycelial cake and the supernatant with an equal volume of ethyl acetate. Combine the organic extracts.

-

Concentration: Evaporate the ethyl acetate under reduced pressure to obtain the crude extract.

-

Purification:

-

Subject the crude extract to silica gel column chromatography.

-

Elute with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing resistomycin.

-

Pool the pure fractions and evaporate the solvent to yield purified resistomycin.

-

Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxicity of resistomycin using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Resistomycin stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of resistomycin (prepare serial dilutions from the stock solution). Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Future Perspectives

The unique chemical structure and potent biological activities of resistomycin make it a promising lead compound for the development of new anticancer and antibiotic drugs. Further research is warranted in several areas:

-

Total Synthesis: The development of an efficient and scalable total synthesis of resistomycin would enable the production of larger quantities for preclinical and clinical studies and facilitate the synthesis of novel analogs.

-

Analogue Synthesis and SAR Studies: The synthesis and biological evaluation of resistomycin derivatives will be crucial for improving its pharmacological properties, such as solubility, bioavailability, and target specificity, and for establishing structure-activity relationships (SAR).

-

In Vivo Studies: Comprehensive in vivo studies are necessary to evaluate the efficacy and safety of resistomycin in animal models of cancer and infectious diseases.

-

Elucidation of Biosynthetic Details: A more detailed understanding of the enzymatic machinery responsible for the unique cyclization of the resistomycin core could pave the way for biosynthetic engineering approaches to generate novel polyketides.

References

- 1. Orchestration of discoid polyketide cyclization in the resistomycin pathway [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Resistomycin - Wikipedia [en.wikipedia.org]

- 4. Resistomycin Suppresses Prostate Cancer Cell Growth by Instigating Oxidative Stress, Mitochondrial Apoptosis, and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A gene cluster encoding resistomycin biosynthesis in Streptomyces resistomycificus; exploring polyketide cyclization beyond linear and angucyclic patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessment of resistomycin, as an anticancer compound isolated and characterized from Streptomyces aurantiacus AAA5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Resistomycin Inhibits Wnt/β-Catenin Signaling to Induce the Apoptotic Death of Human Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Resistomycin, a pentacyclic polyketide natural antibiotic, stands out as a significant bioactive compound due to its potent dual-action capabilities as both an antibacterial and an anticancer agent.[1] First isolated from Streptomyces resistomycificus in 1951, this quinone-related molecule has garnered increasing attention for its complex mechanisms of action that offer potential therapeutic avenues for challenging diseases.[2][3] This technical guide provides a comprehensive overview of resistomycin, focusing on its mechanisms of action, quantitative efficacy, key experimental protocols for its evaluation, and the signaling pathways it modulates. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

Resistomycin (C₂₂H₁₆O₆) is a secondary metabolite produced by various actinomycete strains, notably from the genus Streptomyces.[3][4] Structurally, it belongs to the polyketide family and is characterized by a distinctive pentacyclic aromatic framework related to quinones.[5] Also known as heliomycin, resistomycin has demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and potent cytotoxic effects against numerous cancer cell lines.[2] Its multifaceted bioactivity stems from its ability to interfere with fundamental cellular processes, primarily macromolecular synthesis and the induction of programmed cell death.

Mechanism of Action

Resistomycin exerts its biological effects through distinct mechanisms in prokaryotic and eukaryotic cells, making it a versatile molecule for therapeutic research.

Antibacterial Activity: Inhibition of RNA Synthesis

In bacterial cells, resistomycin's primary mode of action is the inhibition of RNA synthesis.[6] It directly interferes with the function of DNA-dependent RNA polymerase, the crucial enzyme responsible for transcription. Studies have shown that resistomycin binds to RNA polymerase, thereby blocking the synthesis of RNA and subsequently halting protein production, which ultimately leads to a bactericidal effect.[5][6] Notably, its impact on DNA and protein synthesis in cell-free systems is significantly less pronounced, highlighting its preferential targeting of RNA transcription.[6]

Anticancer Activity: A Multi-pronged Approach

Resistomycin's anticancer properties are more complex, involving the induction of oxidative stress, modulation of key signaling pathways, and cell cycle arrest.

-

Induction of Oxidative Stress and Mitochondrial Apoptosis : As a quinone-related compound, resistomycin can participate in redox cycling. This process generates reactive oxygen species (ROS) such as semiquinones and hydroxyquinones.[7] The accumulation of ROS leads to oxidative stress, causing damage to cellular components including lipids (lipid peroxidation, measured by malondialdehyde - MDA), proteins, and DNA (measured by 8-hydroxyguanosine).[2][8] This oxidative onslaught triggers the intrinsic (mitochondrial) pathway of apoptosis. This is characterized by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, leading to the release of cytochrome c from the mitochondria and the subsequent activation of executioner caspases like caspase-3.[8][9]

-

Activation of the p38 MAPK Signaling Pathway : In human hepatocellular carcinoma (HepG2) cells, resistomycin has been shown to activate the p38 MAPK signaling pathway.[10] Activation (phosphorylation) of p38 MAPK and its downstream target MAPKAPK-2 is a key event that suppresses cancer cell growth by inducing both apoptosis and G2/M phase cell cycle arrest.[10]

-

Inhibition of Pellino-1 E3 Ligase : In triple-negative breast cancer, resistomycin acts as an inhibitor of the E3 ligase Pellino-1.[1] This inhibition leads to the degradation of the transcription factors SNAIL and SLUG, which are critical drivers of the epithelial-mesenchymal transition (EMT), a process vital for cancer metastasis.[1]

-

Cell Cycle Arrest : Resistomycin can induce cell cycle arrest, notably at the G2/M phase in hepatocellular carcinoma cells and by downregulating cyclin D1 and proliferating cell nuclear antigen (PCNA) in prostate cancer cells.[2][10] This prevents cancer cells from progressing through the cell cycle and proliferating.

Quantitative Efficacy Data

The potency of resistomycin has been quantified against various bacterial strains and cancer cell lines. The following tables summarize key efficacy data reported in the literature.

Table 1: Anticancer Activity of Resistomycin (GI₅₀/IC₅₀ Values)

| Cell Line | Cancer Type | GI₅₀ (µg/mL) | IC₅₀ (µg/mL) | Reference(s) |

| HeLa | Cervical Carcinoma | 0.005 | - | [4][11] |

| HepG2 | Hepatic Carcinoma | 0.006 | - | [4][11] |

| PC3 | Prostate Cancer | - | 2.63 | [2][8] |

| DU-145 | Prostate Cancer | - | 9.37 | [7] |

| Caco-2 | Colorectal Adenocarcinoma | - | 0.38 | [7] |

| MCF-7 | Breast Cancer | - | 14.61 | [7] |

GI₅₀: 50% growth inhibition; IC₅₀: 50% inhibitory concentration.

Table 2: Antibacterial Activity of Resistomycin (MIC Values)

| Bacterial Strain | Gram Type | MIC (µg/mL) | Reference(s) |

| Bacillus subtilis | Gram-positive | 25 ± 0.34 | [11] |

MIC: Minimum Inhibitory Concentration.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the bioactivity of resistomycin.

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][12]

-

Preparation of Reagents and Media :

-

Prepare Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

-

Prepare a stock solution of resistomycin in a suitable solvent (e.g., DMSO).

-

-

Inoculum Preparation :

-

From a fresh agar plate (18-24 hours), select isolated colonies of the test bacterium.

-

Suspend the colonies in sterile broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12]

-

Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[12]

-

-

Assay Procedure :

-

Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

-

Add 100 µL of the resistomycin stock solution (at 2x the highest desired concentration) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from each well to the next, mixing thoroughly. Discard 100 µL from the last dilution well.

-

Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.

-

Include a growth control (broth + inoculum, no drug) and a sterility control (broth only).

-

-

Incubation and Interpretation :

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of resistomycin in which no visible bacterial growth (turbidity) is observed.[12]

-

Cytotoxicity Assessment - MTT Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[13]

-

Cell Plating :

-

Seed adherent cells in a 96-well plate at a density of 1x10⁴ to 1.5x10⁵ cells/well (density must be optimized for each cell line) in 100 µL of culture medium.

-

Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment :

-

Prepare serial dilutions of resistomycin in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of resistomycin. Include a vehicle control (e.g., DMSO) and a media-only control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation :

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

-

Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.[13] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement :

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[5]

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

-

-

Data Analysis :

-

Calculate the percentage of cell viability relative to the vehicle control.

-

The IC₅₀ value is determined by plotting the percentage of viability against the log of the resistomycin concentration and fitting the data to a dose-response curve.

-

Apoptosis Detection - Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

-

Cell Treatment and Collection :

-

Culture and treat cells with resistomycin as desired.

-

Collect both floating and adherent cells. Adherent cells can be detached using trypsin.

-

Wash the collected cells (1-5 x 10⁵) twice with cold PBS by centrifugation.

-

-

Staining :

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of Annexin V-FITC conjugate and 5 µL of Propidium Iodide (PI) staining solution.[8]

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis :

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.

-

-

Interpretation of Results :

-

Viable cells : Annexin V-negative and PI-negative.

-

Early apoptotic cells : Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

-

Necrotic cells : Annexin V-negative and PI-positive.

-

Analysis of Protein Phosphorylation - Western Blotting for p-p38 MAPK

This protocol is used to detect the activation of the p38 MAPK pathway by analyzing the phosphorylation status of p38.[6][14]

-

Protein Extraction :

-

Treat cells with resistomycin for the desired time.

-

Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

-

-

SDS-PAGE and Protein Transfer :

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14]

-

-

Immunoblotting :

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection :

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK and a loading control (e.g., β-actin or GAPDH).

-

Signaling Pathways and Visualizations

The following diagrams, created using the DOT language, illustrate the key pathways and workflows associated with resistomycin's bioactivity.

Conclusion

Resistomycin is a quinone-related natural antibiotic with significant potential in both infectious disease and oncology research. Its well-defined antibacterial mechanism, centered on the inhibition of RNA polymerase, and its multifaceted anticancer activities, including the induction of apoptosis via oxidative stress and p38 MAPK activation, make it a compelling lead compound for drug development. The comprehensive data and detailed protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic applications of resistomycin and its derivatives. Future work may focus on optimizing its pharmacological properties, elucidating further molecular targets, and advancing this promising natural product towards clinical evaluation.

References

- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 2. protocols.io [protocols.io]

- 3. Annexin V Staining Protocol [bdbiosciences.com]

- 4. youtube.com [youtube.com]

- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. Immunoblotting for p38 MAPK and phospho-p38 MAPK [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. static.igem.org [static.igem.org]

- 9. 5.3. Minimal Inhibitory Concentration (MIC) [bio-protocol.org]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. texaschildrens.org [texaschildrens.org]

- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Resistomycin from Streptomyces Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resistomycin is a polycyclic aromatic polyketide antibiotic with significant biological activities, including anticancer and antibacterial properties.[1][2][3][4] First isolated from Streptomyces resistomycificus, it has since been identified in other Streptomyces species, such as Streptomyces aurantiacus.[3][5] This document provides a comprehensive protocol for the fermentation, extraction, and purification of resistomycin from Streptomyces culture. The methodology is based on established solvent extraction and chromatographic techniques to yield high-purity resistomycin suitable for research and drug development applications.

Physicochemical Properties of Resistomycin

Understanding the physicochemical properties of resistomycin is crucial for optimizing its extraction and purification. Resistomycin is a yellow, solid compound with poor solubility in water but good solubility in organic solvents like chloroform, ethanol, and dimethyl sulfoxide (DMSO).[5]

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₆O₆ | [3][5] |

| Molecular Weight | 376.36 g/mol | [1][3][5] |

| Physical Nature | Yellow Solid | [5] |

| Melting Point | 315-319 °C | [3][5] |

| Solubility | Soluble in chloroform, ethanol, DMSO; Insoluble in petroleum ether, water | [5] |

| UV-Vis λmax (in ethanol) | 267, 290, 319, 338, 369, 457 nm | [5] |

| TLC Rf Value | 0.63 (5% ethyl acetate in n-hexane) | [5] |

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the extraction and purification of resistomycin from Streptomyces culture.

Caption: Workflow for Resistomycin Extraction and Purification.

Detailed Experimental Protocols

This section outlines the step-by-step methodology for producing, extracting, and purifying resistomycin.

Fermentation of Streptomyces

Objective: To culture Streptomyces sp. under optimal conditions for resistomycin production.

Materials:

-

Streptomyces aurantiacus (e.g., strain AAA5) or other resistomycin-producing strain.[5]

-

Seed Medium (e.g., Tryptone Soya Broth or similar).

-

Production Medium (e.g., Starch Casein Broth or Waksman Liquid Medium).[2][5]

-

Shaking incubator.

-

Erlenmeyer flasks.

Protocol:

-

Inoculum Preparation: Inoculate a loopful of Streptomyces spores or mycelia into a flask containing seed medium. Incubate at 28-30°C for 2 days on a rotary shaker (220 rpm).[5]

-

Production Culture: Transfer the seed culture (typically 2-5% v/v) into larger flasks containing the production medium.

-

Incubation: Ferment the production culture at 28-30°C with shaking at 220 rpm. Pigment production is typically observed after 2 days, with maximum yield often achieved between 6 to 8 days.[5] Monitor the production periodically to determine the optimal harvest time.

Extraction of Crude Resistomycin